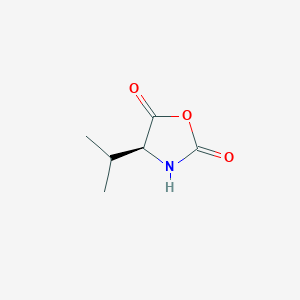

(S)-4-Isopropyloxazolidine-2,5-dione

Description

The exact mass of the compound (S)-4-Isopropyloxazolidine-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-4-Isopropyloxazolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Isopropyloxazolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-propan-2-yl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCNNYXFGGTEMT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432488 | |

| Record name | (4S)-4-(Propan-2-yl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24601-74-9 | |

| Record name | (4S)-4-(Propan-2-yl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of (S)-4-Isopropyloxazolidine-2,5-dione from L-valine

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

(S)-4-Isopropyloxazolidine-2,5-dione, also known as L-valine N-carboxyanhydride (NCA), is a pivotal chiral building block in the fields of medicinal chemistry and materials science.[1] Its stereospecific nature makes it an indispensable component in the synthesis of complex peptides and peptidomimetics, which are foundational to the development of novel therapeutics.[1] This guide provides a detailed exploration of the synthesis of L-valine NCA from its parent amino acid, L-valine, with a focus on a robust and scalable laboratory-scale procedure.

The Strategic Importance of L-valine N-carboxyanhydride

The oxazolidine-2,5-dione ring system of L-valine NCA serves as a highly activated form of the amino acid, primed for nucleophilic attack. This intrinsic reactivity, coupled with the release of carbon dioxide as the sole byproduct, presents a clean and efficient method for peptide bond formation.[2] The isopropyl side chain, characteristic of valine, imparts specific conformational constraints and hydrophobic interactions within the resulting peptide chains, influencing their biological activity and therapeutic efficacy. Consequently, access to high-purity L-valine NCA is a critical prerequisite for the successful development of peptide-based drugs and advanced biomaterials.[1][3]

Mechanistic Insights: The Fuchs-Farthing Method

The most prevalent and efficient method for synthesizing N-carboxyanhydrides from unprotected amino acids is the Fuchs-Farthing method, which employs a phosgene equivalent.[4] In contemporary laboratory settings, the highly toxic phosgene gas has been largely supplanted by safer, solid alternatives such as diphosgene or triphosgene.[2][4] This guide will focus on the use of triphosgene due to its comparative ease of handling and storage.

The reaction proceeds through a two-step mechanism. Initially, the amino group of L-valine attacks the carbonyl carbon of the phosgene equivalent, leading to the formation of an N-chloroformyl amino acid intermediate. This is followed by an intramolecular nucleophilic attack of the carboxylate group on the newly formed acid chloride, resulting in cyclization and the elimination of hydrogen chloride to yield the desired (S)-4-isopropyloxazolidine-2,5-dione.

Figure 2: Step-by-step workflow for the synthesis of L-valine NCA.

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet is oven-dried and allowed to cool under a stream of inert gas.

-

Reagent Addition: The flask is charged with L-valine (1.0 eq) and anhydrous tetrahydrofuran (THF). The resulting suspension is stirred vigorously.

-

Heating and Triphosgene Addition: The suspension is heated to 50-60 °C. Triphosgene (0.4 eq) is added portion-wise over 30 minutes. The reaction mixture will gradually become clear as the L-valine dissolves and reacts.

-

Reaction Monitoring: The reaction is maintained at 50-60 °C and monitored for completion, which is typically indicated by the complete dissolution of L-valine and the cessation of gas evolution. This usually takes 2-4 hours. [5]5. Work-up and Purification:

-

The reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a mixture of anhydrous THF and hexanes. [5]Alternatively, flash chromatography on silica gel can be employed for purification. [6][7][8]6. Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with cold hexanes, and dried under high vacuum to yield (S)-4-isopropyloxazolidine-2,5-dione as a white crystalline solid.

-

Characterization and Quality Control

The identity and purity of the synthesized L-valine NCA must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the product. The proton NMR spectrum should show a characteristic doublet for the alpha-proton and signals corresponding to the isopropyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong carbonyl stretching frequencies characteristic of the anhydride functional group, typically around 1850 cm⁻¹ and 1780 cm⁻¹.

-

Melting Point (MP): The melting point of the purified product should be sharp and consistent with literature values (approximately 75-78 °C). A broad melting range may indicate the presence of impurities.

-

Chiral High-Performance Liquid Chromatography (HPLC): To ensure that no racemization has occurred during the synthesis, chiral HPLC can be employed to determine the enantiomeric excess of the final product.

Conclusion

The synthesis of (S)-4-isopropyloxazolidine-2,5-dione from L-valine is a well-established yet technically demanding procedure that requires careful attention to experimental detail, particularly with regard to the handling of hazardous reagents and the exclusion of moisture. The protocol outlined in this guide, when executed with precision, provides a reliable method for obtaining high-purity L-valine NCA, a critical starting material for the advancement of peptide-based drug discovery and the development of novel biomaterials. The principles of scientific integrity and causality embedded in this guide are intended to empower researchers to confidently and safely produce this valuable chiral building block.

References

- Vertex AI Search. The Role of L-Valine N-Carboxyanhydride in Modern Peptide Synthesis.

- University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab.

- Synquest Labs.

- The Royal Society of Chemistry. N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids.

- ACS Publications. A Mechanistic Study of R-(Amino acid)

- Sigma-Aldrich.

- Fisher Scientific.

- Loba Chemie. TRIPHOSGENE FOR SYNTHESIS MSDS.

- Wikipedia. Amino acid N-carboxyanhydride.

- PubMed Central.

- Taylor & Francis Online. Large-scale synthesis of α-amino acid-N-carboxyanhydrides.

- PMC Isochem.

- Taylor & Francis Online. Large-scale synthesis of α-amino acid-N-carboxyanhydrides.

- ACS Publications.

- Google Patents. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride)

- National Institutes of Health. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform.

- PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pmcisochem.fr [pmcisochem.fr]

- 3. tandfonline.com [tandfonline.com]

- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of (S)-4-Isopropyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(S)-4-Isopropyloxazolidine-2,5-dione , also known as L-Valine N-carboxyanhydride (Val-NCA), is a pivotal chiral intermediate in the synthesis of complex peptides and peptidomimetics. Its unique structural features, comprising a reactive N-carboxyanhydride (NCA) ring fused with the isopropyl side chain of valine, govern its reactivity and handling properties. This guide provides a comprehensive overview of its core physicochemical properties, offering insights into its experimental determination and practical implications for its use in research and development.

Molecular and General Properties

(S)-4-Isopropyloxazolidine-2,5-dione is a white to pale beige crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | |

| Molecular Weight | 143.14 g/mol | |

| CAS Number | 24601-74-9 | |

| Appearance | White to Pale Beige Solid | [1] |

| Storage | -20°C, sealed storage, away from moisture |

Melting Point: A Critical Quality Attribute

The melting point of (S)-4-Isopropyloxazolidine-2,5-dione is a key indicator of its purity. There is some variability in the reported melting point, with ranges of 55-58 °C and 70-71 °C cited in the literature.[1] This discrepancy may be attributed to the presence of impurities or different crystalline forms. A sharp melting range within the higher range is generally indicative of higher purity.

Experimental Protocol: Melting Point Determination

The determination of the melting point should be performed using a calibrated melting point apparatus.

Methodology:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Causality: A slow heating rate is crucial to ensure that the temperature of the heating block and the sample are in equilibrium, leading to an accurate determination of the melting range. A broad melting range often signifies the presence of impurities, which depress and broaden the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Reaction and Purification Strategies

(S)-4-Isopropyloxazolidine-2,5-dione is reported to be soluble in several common organic solvents, including chloroform, dichloromethane, and methanol .[1] A thorough understanding of its solubility is paramount for designing appropriate reaction conditions and purification protocols, such as recrystallization.

Experimental Protocol: Solubility Assessment

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

Methodology:

-

To a series of vials, add a pre-weighed amount of (S)-4-Isopropyloxazolidine-2,5-dione (e.g., 10 mg).

-

To each vial, add a measured volume of a different solvent (e.g., 1 mL) at room temperature.

-

Vortex each vial for 1-2 minutes and visually inspect for dissolution.

-

If the solid dissolves, the compound is considered soluble at that concentration. If not, the mixture can be gently heated to assess solubility at elevated temperatures.

-

For a more quantitative measure, incremental amounts of the solute can be added to a fixed volume of solvent until saturation is reached.

Causality: The choice of solvent is dictated by the polarity of the solute. The oxazolidine-2,5-dione ring imparts polar characteristics, while the isopropyl group adds non-polar character. Solvents with moderate polarity are therefore likely to be effective.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of (S)-4-Isopropyloxazolidine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. Based on the structure and data from similar compounds, the expected chemical shifts are:

-

Isopropyl group (CH): A multiplet around 2.3 ppm.

-

Isopropyl group (CH₃): Two doublets around 1.0 ppm.

-

α-Proton (CH): A doublet around 4.2 ppm.

-

NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. The expected chemical shifts are:

-

Carbonyl groups (C=O): Two signals in the range of 150-175 ppm.

-

α-Carbon (CH): A signal around 60 ppm.

-

Isopropyl group (CH): A signal around 30 ppm.

-

Isopropyl group (CH₃): Two signals around 18-20 ppm.

Causality: The chemical shifts are influenced by the electronic environment of the nuclei. The electron-withdrawing carbonyl groups deshield the adjacent α-proton and α-carbon, causing them to resonate at a higher chemical shift (downfield).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:

-

N-H stretch: A band in the region of 3200-3400 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

-

C=O stretch (anhydride): Two strong bands are expected for the symmetric and asymmetric stretching of the carbonyl groups in the anhydride ring, typically around 1850 cm⁻¹ and 1780 cm⁻¹.

Causality: The vibrational frequencies of bonds are dependent on the bond strength and the masses of the atoms involved. The strong dipole moment of the carbonyl bonds leads to intense absorption bands in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 143. Common fragmentation pathways for amino acid derivatives often involve the loss of the carboxyl group or cleavage of the side chain.

Acidity (pKa)

The predicted pKa of the N-H proton in (S)-4-Isopropyloxazolidine-2,5-dione is approximately 9.26 .[1] This value indicates that the proton is weakly acidic.

Conceptual Approach to pKa Determination

Experimentally, the pKa can be determined by titration.

Methodology:

-

Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and an organic solvent to ensure solubility).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution as a function of the volume of base added.

-

The pKa is the pH at which half of the compound has been deprotonated.

Causality: The acidity of the N-H proton is influenced by the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.

Stability and Degradation

N-carboxyanhydrides are known to be sensitive to moisture. Hydrolysis of the anhydride ring leads to the formation of the parent amino acid (L-Valine) and carbon dioxide. Therefore, it is crucial to handle and store (S)-4-Isopropyloxazolidine-2,5-dione under anhydrous conditions to prevent its degradation.

Caption: Hydrolytic Degradation of (S)-4-Isopropyloxazolidine-2,5-dione.

Conclusion

A thorough understanding of the physicochemical properties of (S)-4-Isopropyloxazolidine-2,5-dione is fundamental for its effective application in peptide synthesis and drug development. This guide has outlined the key parameters, provided insights into their experimental determination, and explained the underlying scientific principles. By adhering to proper handling and characterization procedures, researchers can ensure the quality and reactivity of this important chiral building block, paving the way for the successful synthesis of novel and complex molecules.

References

-

ChemBK. (S)-4-Isopropyloxazolidine-2,5-dione. [Link]

Sources

(S)-4-Isopropyloxazolidine-2,5-dione crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of (S)-4-Isopropyloxazolidine-2,5-dione for Pharmaceutical Applications

Abstract

(S)-4-Isopropyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (Val-NCA), is a critical chiral intermediate in the synthesis of complex peptides and pharmacologically active molecules.[1] Its three-dimensional structure and intermolecular interactions in the solid state are paramount, dictating its stability, reactivity, and ultimately its utility in drug development. This guide provides a comprehensive overview of the crystal structure analysis of Val-NCA, detailing the theoretical underpinnings, experimental protocols, and data interpretation necessary for researchers, scientists, and drug development professionals. While a specific, publicly available crystal structure for (S)-4-isopropyloxazolidine-2,5-dione could not be located at the time of this writing, this guide will utilize data from closely related N-carboxyanhydrides (NCAs) to illustrate the analytical process and the profound implications of such analyses.

Introduction: The Pivotal Role of Solid-State Structure in Drug Development

The spatial arrangement of atoms within a crystalline solid is a fundamental property that governs a molecule's physical and chemical behaviors.[2] In the pharmaceutical industry, understanding and controlling the crystal structure of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance.[3] Different crystal forms, or polymorphs, of the same compound can exhibit significant variations in solubility, dissolution rate, stability, and bioavailability, all of which are critical factors in drug efficacy and safety.

(S)-4-Isopropyloxazolidine-2,5-dione serves as a vital building block in the synthesis of numerous peptide-based therapeutics. Its chirality and reactive N-carboxyanhydride ring make it an efficient monomer for controlled polymerization and peptide coupling reactions.[1] A thorough understanding of its crystal structure provides invaluable insights into:

-

Molecular Conformation: The precise geometry of the molecule in its lowest energy solid-state form.

-

Intermolecular Interactions: The network of non-covalent forces, such as hydrogen bonds and van der Waals interactions, that dictate the crystal packing.

-

Solid-State Reactivity: How the arrangement of molecules in the crystal lattice can influence the pathways and outcomes of solid-state reactions.

-

Polymorphism: The potential for the molecule to exist in multiple crystalline forms, each with unique properties.

This guide will navigate the process of elucidating and interpreting the crystal structure of Val-NCA, providing a robust framework for its application in advanced drug development.

Synthesis and Crystallization: From Precursor to High-Quality Single Crystals

The journey to crystal structure analysis begins with the synthesis of high-purity (S)-4-isopropyloxazolidine-2,5-dione and the subsequent growth of diffraction-quality single crystals.

Synthesis of (S)-4-Isopropyloxazolidine-2,5-dione

The most common and efficient method for synthesizing Val-NCA is the reaction of the amino acid L-valine with phosgene (or a phosgene equivalent like triphosgene) in an anhydrous solvent, typically tetrahydrofuran (THF).[1] This reaction proceeds via the formation of an intermediate N-carbonyl chloride, which rapidly cyclizes to the desired N-carboxyanhydride.

Experimental Protocol: Synthesis of (S)-4-Isopropyloxazolidine-2,5-dione

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with L-valine and anhydrous THF.

-

Phosgenation: A solution of phosgene in toluene (or a solution of triphosgene in THF) is added dropwise to the stirred suspension of L-valine at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by the dissolution of the solid L-valine.

-

Reaction Work-up: Upon completion, the reaction mixture is filtered to remove any unreacted starting material or byproducts. The solvent is then removed under reduced pressure to yield the crude Val-NCA.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield pure (S)-4-isopropyloxazolidine-2,5-dione as a white crystalline solid.[4]

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal of sufficient size (typically > 0.1 mm in all dimensions). Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing for the controlled formation of crystals.

The choice of solvent is critical and often determined empirically. For NCAs, anhydrous solvents are essential to prevent hydrolysis of the reactive anhydride ring.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of a molecule at atomic resolution. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SCXRD Experimental Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of (S)-4-Isopropyloxazolidine-2,5-dione

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (S)-4-Isopropyloxazolidine-2,5-dione, a key chiral intermediate in synthetic organic chemistry. Also known as L-Valine N-Carboxyanhydride (NCA), this compound is pivotal in the synthesis of polypeptides and other complex molecules where stereochemical integrity is paramount. Understanding its structural features through NMR spectroscopy is fundamental for researchers, scientists, and professionals in drug development. This document offers a detailed interpretation of its spectral data, outlines experimental protocols for data acquisition, and provides insights into the structural elucidation of this important molecule.

Introduction to (S)-4-Isopropyloxazolidine-2,5-dione and NMR Spectroscopy

(S)-4-Isopropyloxazolidine-2,5-dione is a heterocyclic compound derived from the amino acid L-valine. Its structure incorporates a five-membered oxazolidine-2,5-dione ring and a chiral center at the C4 position, bearing an isopropyl group. This stereocenter is crucial for its application in asymmetric synthesis.

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. ¹H NMR provides detailed information about the proton environments, including their chemical shifts, spin-spin coupling, and multiplicity, which helps in determining the connectivity of atoms. ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. Together, they offer a comprehensive picture of the molecular structure.

Below is the molecular structure of (S)-4-Isopropyloxazolidine-2,5-dione with atom numbering for reference in the subsequent NMR data analysis.

Caption: General workflow for NMR data acquisition and analysis.

Conclusion: A Self-Validating Structural Confirmation

The combined ¹H and ¹³C NMR data provides a robust and self-validating confirmation of the structure of (S)-4-Isopropyloxazolidine-2,5-dione. The number of signals in both spectra corresponds to the number of unique proton and carbon environments in the molecule. The chemical shifts are consistent with the expected electronic environments of the nuclei, and the coupling patterns in the ¹H spectrum confirm the connectivity of the protons. The diastereotopicity of the isopropyl methyl groups is a key spectral feature that validates the presence of the adjacent chiral center. This comprehensive spectral analysis provides researchers with the necessary information to confidently identify and assess the purity of this important synthetic building block.

References

-

Kricheldorf, H. R. (2006). Polypeptides and 100 years of chemistry of alpha-amino acid N-carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. [Link]

-

Daly, W. H., & Poché, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl)carbonate. Tetrahedron Letters, 29(46), 5859-5862. [Link]

-

Habraken, G. J. M., Heise, A., & Koning, C. E. (2011). Recent developments in the synthesis of N-carboxyanhydrides. Polymer Chemistry, 2(7), 1349-1360. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

FT-IR spectrum of (S)-4-Isopropyloxazolidine-2,5-dione

An In-Depth Technical Guide to the FT-IR Spectrum of (S)-4-Isopropyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-4-Isopropyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (NCA), is a pivotal chiral intermediate in the synthesis of polypeptides and various pharmaceuticals.[1] Its high reactivity, attributed to the strained five-membered ring, makes it an essential building block for creating polymers with controlled stereochemistry. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of this compound. This guide provides a comprehensive examination of the FT-IR spectrum of L-Valine NCA, detailing experimental protocols, spectral interpretation, and the scientific rationale behind the analysis. We will explore the characteristic vibrational modes of its functional groups, offering a robust framework for researchers to verify its synthesis and monitor its subsequent reactions, such as ring-opening polymerizations.[2][3]

Introduction: The Significance of L-Valine N-Carboxyanhydride

(S)-4-Isopropyloxazolidine-2,5-dione is the N-carboxyanhydride derivative of the amino acid L-valine. NCAs are the most common monomers used for the synthesis of high-molecular-weight polypeptides via ring-opening polymerization (ROP).[3][4] The integrity of the NCA ring is paramount for successful polymerization. The presence of impurities or premature hydrolysis can terminate the reaction, making rigorous characterization of the starting monomer essential.

FT-IR spectroscopy serves as a rapid and reliable method to confirm the molecular structure of L-Valine NCA. The technique is particularly sensitive to the key functional groups within the molecule: the cyclic anhydride moiety, which exhibits highly characteristic dual carbonyl (C=O) stretching vibrations. The presence and precise position of these bands provide a definitive fingerprint for the intact oxazolidine-2,5-dione ring.

Fundamentals of FT-IR for NCA Characterization

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed radiation. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each peak corresponds to a specific vibrational mode.

For L-Valine NCA, the most informative regions of the spectrum are:

-

The Carbonyl (C=O) Stretching Region (1900-1700 cm⁻¹): This region is dominated by the two carbonyl groups of the anhydride system. Their coupled vibrations give rise to two distinct, sharp, and intense absorption bands, which are the primary diagnostic peaks for NCAs.[4]

-

The C-H Stretching Region (3000-2850 cm⁻¹): These peaks correspond to the aliphatic isopropyl and methine groups.

-

The Fingerprint Region (< 1500 cm⁻¹): This complex region contains a wealth of information from C-O stretching, C-N stretching, and various bending vibrations that are unique to the overall molecular structure.

Molecular Structure and Predicted Vibrational Modes

To interpret the spectrum, we must first identify the functional groups within (S)-4-Isopropyloxazolidine-2,5-dione and predict their corresponding vibrational frequencies.

Chemical Structure:

-

IUPAC Name: (S)-4-Isopropyloxazolidine-2,5-dione

-

Molecular Formula: C₆H₉NO₃[5]

-

Key Functional Groups:

-

Cyclic Anhydride/Imide System: The core five-membered ring containing two carbonyl groups linked by an oxygen and a nitrogen atom. This structure is similar to both cyclic anhydrides and cyclic imides.[6][7]

-

Isopropyl Group: A branched alkyl substituent, -CH(CH₃)₂.

-

Chiral Center: The C4 carbon atom bonded to the isopropyl group.

-

The relationship between these structural features and their expected IR absorbances is visualized below.

Caption: Logical relationship between molecular functional groups and their FT-IR peak regions.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is critically dependent on meticulous sample preparation and proper instrument configuration. As L-Valine NCA is a solid at room temperature, several methods are suitable.[1][8]

Sample Preparation Methodologies

The primary goal of sample preparation for transmission or reflectance spectroscopy of solids is to minimize light scattering by ensuring the particle size of the sample is smaller than the wavelength of the incident IR radiation.[9][10]

Method 1: Potassium Bromide (KBr) Pellet (Recommended)

This is the gold standard for high-quality transmission spectra of solid samples. KBr is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹) and acts as a matrix to hold the sample.[11][12]

-

Rationale: This method produces a spectrum with minimal interference and sharp resolution, ideal for definitive structural identification.

-

Protocol:

-

Drying: Gently heat spectroscopic grade KBr powder at ~100-110°C for several hours to remove any adsorbed water, which shows a strong, broad O-H absorption band. Store the dried KBr in a desiccator.

-

Grinding: Add ~1-2 mg of the (S)-4-Isopropyloxazolidine-2,5-dione sample to an agate mortar. Add approximately 100-150 mg of the dried KBr.

-

Mixing: Gently grind the mixture with an agate pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The fine grinding is crucial to reduce scattering losses that can distort peak shapes.[9]

-

Pressing: Transfer the powder to a pellet-pressing die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid alternative that requires minimal sample preparation.[12] It is ideal for routine checks and reaction monitoring.

-

Rationale: An IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal surface.[10][12]

-

Protocol:

-

Background Scan: Ensure the ATR crystal surface is immaculately clean. Run a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of the solid L-Valine NCA powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.[11]

-

Analysis: Acquire the spectrum. After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft wipe.

-

Data Acquisition Parameters

For a high-quality spectrum suitable for research and publication, the following FT-IR spectrometer settings are recommended:

| Parameter | Recommended Value | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region, capturing all fundamental vibrations. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve closely spaced peaks without introducing excessive noise. |

| Number of Scans | 32 - 64 | Improves the signal-to-noise ratio (S/N) by averaging out random noise. |

| Apodization | Happ-Genzel | A common function that processes the raw interferogram to produce a clean spectrum. |

Experimental Workflow Diagram

The process from sample selection to final spectral interpretation follows a validated workflow.

Caption: Experimental workflow for acquiring the FT-IR spectrum of a solid sample.

Spectral Analysis and Interpretation

The is distinguished by several key features. The most definitive are the intense, sharp peaks in the carbonyl region.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~2970 | Medium | Asymmetric C-H Stretch | Isopropyl (-CH₃) |

| ~2875 | Medium-Weak | Symmetric C-H Stretch | Isopropyl (-CH₃) |

| ~1855 | Strong, Sharp | Asymmetric C=O Stretch | Cyclic Anhydride |

| ~1785 | Very Strong, Sharp | Symmetric C=O Stretch | Cyclic Anhydride |

| ~1470 | Medium | C-H Scissoring Bend | Isopropyl (-CH₂) |

| ~1375 | Medium | C-H Umbrella Bend | Isopropyl (-CH₃) |

| ~1260 | Strong | C-O-C Stretch | Ring Ether Linkage |

| ~1060 | Strong | C-O Stretch | Ring C-O Bond |

| ~940 | Medium | C-C Stretch | Isopropyl Skeleton |

In-Depth Interpretation:

-

Carbonyl Region (1900-1700 cm⁻¹): The hallmark of an N-carboxyanhydride is the presence of two distinct carbonyl absorption bands resulting from the symmetric and asymmetric stretching of the two C=O groups.[4] For cyclic anhydrides, the asymmetric stretch typically appears at a higher frequency (1870-1845 cm⁻¹) than the symmetric stretch (1800-1775 cm⁻¹).[6] The relative intensity can vary; for many cyclic anhydrides, the lower-wavenumber peak is the more intense of the two.[6][13] The presence of both sharp peaks is conclusive evidence of an intact oxazolidine-2,5-dione ring.

-

Aliphatic C-H Region (3000-2850 cm⁻¹): The peaks around 2970 cm⁻¹ and 2875 cm⁻¹ are characteristic of the C-H stretching vibrations within the isopropyl group.[14] Their presence confirms the valine side chain.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations. The strong bands between 1300 cm⁻¹ and 1000 cm⁻¹ are associated with the C-O-C stretching vibrations of the anhydride ring structure.[6] While individual peak assignment can be difficult, the overall pattern in this region is unique to the molecule and serves as a "fingerprint" for identification.

Application: FT-IR in Reaction Monitoring

Beyond initial identification, FT-IR is a powerful tool for in situ monitoring of the ring-opening polymerization (ROP) of L-Valine NCA.[2] As the polymerization proceeds, the strained five-membered ring opens, and the anhydride functional group is consumed.

This transformation can be followed in real-time by observing the FT-IR spectrum:

-

Disappearance of NCA Peaks: The characteristic asymmetric (~1855 cm⁻¹) and symmetric (~1785 cm⁻¹) C=O stretching bands of the NCA monomer will decrease in intensity and eventually disappear.[2][4]

-

Appearance of Amide Peaks: Concurrently, new absorption bands corresponding to the newly formed polypeptide backbone will appear. The most prominent are the Amide I band (C=O stretch) around 1650 cm⁻¹ and the Amide II band (N-H bend coupled with C-N stretch) around 1540 cm⁻¹.

By tracking the relative intensities of these peaks over time, one can determine the reaction kinetics and endpoint, ensuring complete conversion of the monomer to the desired poly(L-valine).

Conclusion

The provides an unambiguous confirmation of its chemical identity. The definitive spectral signature is the pair of intense, sharp carbonyl absorption bands located near 1855 cm⁻¹ and 1785 cm⁻¹, which are indicative of the intact N-carboxyanhydride ring. Proper experimental technique, particularly sample preparation via the KBr pellet method or ATR, is crucial for obtaining a high-quality spectrum. For researchers in polymer chemistry and drug development, mastering the acquisition and interpretation of this spectrum is a fundamental skill for ensuring monomer purity and successfully monitoring polymerization reactions.

References

-

Sample preparation for FT-IR. (n.d.). Retrieved January 4, 2026, from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 4, 2026, from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 4, 2026, from [Link]

-

IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

Smith, B. C. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved January 4, 2026, from [Link]

-

IR spectra (KBr) of: (a) N-carboxyanhydride, L-Lys(Z)-NCA 3 vs. (b)... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

(S)-4-Isopropyloxazolidine-2,5-dione. (2024, April 10). ChemBK. Retrieved January 4, 2026, from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

Enhanced rate of sarcosine N-carboxyanhydride polymerisation from a lysine dendrimer macroinitiator driven by neighbouring H-bonding effects. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved January 4, 2026, from [Link]

-

Smith, B. C. (2020, March 1). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Retrieved January 4, 2026, from [Link]

-

Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of Cationic d/l Backbones. (2022). Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2021, January 1). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Enhanced rate of sarcosine N-carboxyanhydride polymerisation from a lysine dendrimer macroinitiator driven by neighbouring H-bonding effects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. (S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE CAS#: 24601-74-9 [m.chemicalbook.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of (S)-4-Isopropyloxazolidine-2,5-dione in Organic Solvents

Introduction

(S)-4-Isopropyloxazolidine-2,5-dione, commonly known in the field as L-Valine N-carboxyanhydride (Val-NCA), is a pivotal chiral intermediate in the synthesis of advanced biomaterials and pharmaceutical compounds.[1] Its high reactivity and well-defined stereochemistry make it an essential building block for the creation of polypeptides and other complex molecules through ring-opening polymerization.[2][3][4] The solubility of Val-NCA in organic solvents is a critical parameter that dictates its purification, reaction kinetics, and the overall efficiency of synthetic processes. This guide provides a comprehensive overview of the solubility characteristics of Val-NCA, a detailed protocol for its experimental determination, and a discussion of the underlying physicochemical principles that govern its behavior in various organic media.

Physicochemical Properties of (S)-4-Isopropyloxazolidine-2,5-dione

A foundational understanding of the molecule's properties is essential before delving into its solubility.

| Property | Value |

| Molecular Formula | C₆H₉NO₃ |

| Molar Mass | 143.14 g/mol |

| Melting Point | 70-71°C |

| Appearance | White to pale beige solid |

Qualitative and Expected Quantitative Solubility

While extensive quantitative solubility data for (S)-4-Isopropyloxazolidine-2,5-dione is not broadly published, its solubility profile can be inferred from its common uses in synthesis and purification. The following table summarizes the known qualitative solubility and provides expected ranges for quantitative solubility in common organic solvents. These expected values are intended as a guideline for researchers to initiate their experimental work.

| Solvent | Polarity Index | Qualitative Solubility | Expected Quantitative Solubility ( g/100 mL at 25°C) |

| Dichloromethane (DCM) | 3.1 | Soluble[5] | > 10 |

| Chloroform | 4.1 | Soluble[5] | > 10 |

| Tetrahydrofuran (THF) | 4.0 | Soluble[5] | > 10 |

| Ethyl Acetate | 4.4 | Sparingly Soluble | 1 - 5 |

| Toluene | 2.4 | Sparingly Soluble | 1 - 5 |

| Hexane | 0.1 | Insoluble | < 0.1 |

| Heptane | 0.1 | Insoluble | < 0.1 |

Note: Ethyl acetate and toluene are often used for crystallization, indicating that solubility is moderate and temperature-dependent.[6] Hexane and heptane are used as anti-solvents, which implies very low solubility.[6]

Factors Influencing Solubility

The solubility of (S)-4-Isopropyloxazolidine-2,5-dione is governed by a combination of its molecular structure and the properties of the solvent.

-

Polarity : The molecule contains both a polar oxazolidinedione ring with two carbonyl groups and a non-polar isopropyl group. This amphiphilic nature suggests that its solubility will be highest in solvents of intermediate polarity that can effectively solvate both moieties.

-

Hydrogen Bonding : The N-H bond in the oxazolidinedione ring can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding can, therefore, enhance solubility.

-

Temperature : The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with temperature. This principle is fundamental to purification by recrystallization.

-

Solvent-Solute Interactions : The "like dissolves like" principle is paramount. Polar aprotic solvents such as dichloromethane and THF are effective at solvating the polar regions of the molecule without interfering with its reactive sites, making them good solvents for both dissolution and reaction.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.

Materials and Equipment

-

(S)-4-Isopropyloxazolidine-2,5-dione (high purity)

-

Selected organic solvents (anhydrous grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of (S)-4-Isopropyloxazolidine-2,5-dione using the isothermal shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions :

-

Accurately weigh an excess amount of (S)-4-Isopropyloxazolidine-2,5-dione into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification :

-

Analyze the diluted samples using a validated HPLC-UV method. A C18 column is typically suitable, with a mobile phase consisting of a mixture of acetonitrile and water. The detection wavelength should be set to the absorbance maximum of (S)-4-Isopropyloxazolidine-2,5-dione.

-

Prepare a calibration curve using standard solutions of the compound at known concentrations.

-

-

Data Analysis :

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Theoretical Framework: Solvent-Solute Interactions

The observed solubility trends can be rationalized by considering the intermolecular forces at play between (S)-4-Isopropyloxazolidine-2,5-dione and the solvent molecules.

Caption: Conceptual diagram of the interactions between (S)-4-Isopropyloxazolidine-2,5-dione and different types of organic solvents.

Conclusion

The solubility of (S)-4-Isopropyloxazolidine-2,5-dione is a critical parameter for its effective use in research and development. While quantitative data may not be readily available, a combination of qualitative information and a robust experimental protocol, as outlined in this guide, allows researchers to accurately determine solubility in their solvents of interest. A thorough understanding of the interplay between the molecule's structure and solvent properties is essential for optimizing synthetic procedures, enhancing purification efficiency, and ultimately, advancing the development of novel materials and therapeutics.

References

-

Kramer, J. R., & Deming, T. J. (2010). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. Retrieved from [Link]

- Pal, A., & Lahiri, S. C. (1987). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 26A, 134-137.

- Li, Q., Lan, Y., Wang, W., Ji, G., Zhang, S., & Liu, R. (2023). Polymerization of N‑Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control. Macromolecules.

- Ji, G., Lan, Y., & Liu, R. (2021). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research, 54(13), 2843–2855.

- Parikh, J. R. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

-

PMC Isochem. (n.d.). Val-NCA. Retrieved from [Link]

- Guillman, T., & Kramer, J. R. (2019). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Molecules, 24(17), 3103.

- Wang, F., Wang, J., & Shang, Z. (2018). Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K.

-

PharmaCompass. (n.d.). L-Val-NCA. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]

- Yan, S., Chen, W., Yang, X., & Yi, C. (2011). Soluble polyimides based on a novel pyridine-containing diamine m,p-PAPP and various aromatic dianhydrides. Polymer, 52(11), 2414-2422.

- Wu, Y., Wang, Y., Zhang, S., & Liu, R. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.

- Wu, Y., Wang, Y., Zhang, S., & Liu, R. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.

Sources

- 1. Val-NCA | PMC Isochem [pmcisochem.fr]

- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. mybiosource.com [mybiosource.com]

- 6. researchgate.net [researchgate.net]

A Mechanistic Guide to the Ring-Opening of (S)-4-Isopropyloxazolidine-2,5-dione

An In-Depth Technical Whitepaper for Researchers in Organic Synthesis and Drug Development

Abstract

(S)-4-Isopropyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from L-valine, is a cornerstone monomer for the synthesis of advanced polypeptides and biomaterials. Its utility in creating materials with defined secondary structures, such as alpha-helices, makes it invaluable in fields ranging from tissue engineering to targeted drug delivery. The precise control over the ring-opening polymerization (ROP) of this monomer is paramount to achieving polypeptides with predictable molecular weights and narrow dispersities. This guide provides a detailed exploration of the fundamental mechanisms governing the ring-opening of this valine-derived NCA, explains the causality behind experimental choices for controlling the reaction, and presents a validated protocol for its polymerization.

The (S)-4-Isopropyloxazolidine-2,5-dione Ring: A Locus of Controlled Reactivity

The oxazolidine-2,5-dione ring system is a strained, five-membered heterocycle containing two highly reactive carbonyl groups and a labile N-H proton. This unique electronic and steric arrangement dictates its chemical behavior, particularly its susceptibility to nucleophilic attack. Understanding these reactive sites is fundamental to manipulating the ring-opening process.

The structure possesses four primary reactive centers[1]:

-

C5 Carbonyl (Electrophilic): This is the primary site of attack for most nucleophilic initiators, such as primary amines. Its high electrophilicity is due to the electron-withdrawing effects of the adjacent oxygen and carbonyl group.

-

C2 Carbonyl (Electrophilic): While also electrophilic, the C2 carbonyl is generally less reactive towards nucleophilic attack than the C5 position in the context of polymerization initiation.

-

N3-Proton (Acidic): The proton on the nitrogen atom is acidic and can be abstracted by strong bases, leading to an alternative polymerization pathway known as the "activated monomer" mechanism.

-

C4-Proton (Acidic): The alpha-proton at the C4 position can also be deprotonated, though this is less common under typical polymerization conditions.

The isopropyl side chain at the C4 position imparts significant steric hindrance, which influences the kinetics of polymerization and the conformational properties of the resulting poly(L-valine) chain.

Core Mechanisms of Ring-Opening Polymerization (ROP)

The polymerization of NCAs can proceed through several distinct mechanisms, primarily dictated by the nature of the initiator employed. The two canonical pathways are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).

The Normal Amine Mechanism (NAM)

The NAM is the most common and controlled method for synthesizing well-defined polypeptides. It is initiated by a nucleophile, typically a primary amine, which becomes covalently incorporated into the final polymer chain.

Mechanism Breakdown:

-

Initiation: A primary amine initiator (R-NH₂) executes a nucleophilic acyl substitution on the C5 carbonyl of the NCA monomer[1][2].

-

Ring Opening: The tetrahedral intermediate formed collapses, leading to the opening of the anhydride ring and the formation of an N-acylated carbamic acid intermediate.

-

Decarboxylation: This carbamic acid is unstable and rapidly loses carbon dioxide (CO₂) to generate a new primary amine at the chain end.

-

Propagation: The newly formed amine terminus of the growing polymer chain then acts as the nucleophile, attacking the C5 carbonyl of the next NCA monomer. This process repeats, extending the polypeptide chain.

The key advantage of the NAM is that each initiator molecule starts one polymer chain, allowing for precise control over the degree of polymerization and, consequently, the molecular weight by simply adjusting the monomer-to-initiator ([M]/[I]) ratio.

The Activated Monomer Mechanism (AMM)

When a strong, non-nucleophilic base (e.g., a tertiary amine or sodium methoxide) is used, the polymerization can proceed via the AMM. This pathway involves the deprotonation of the NCA monomer itself.

Mechanism Breakdown:

-

Activation: The base abstracts the acidic N-H proton from the NCA monomer, creating a highly nucleophilic NCA anion.

-

Initiation/Propagation: This activated monomer anion attacks the C5 carbonyl of a neutral NCA molecule. This addition and subsequent ring-opening/decarboxylation sequence propagates the chain.

The AMM is often faster than the NAM but can be more difficult to control, sometimes leading to side reactions and broader molecular weight distributions[3][4]. It is particularly favored by hindered secondary or tertiary amines which are too bulky to act as efficient nucleophiles but are effective bases[1][4].

Experimental Protocol: Controlled Polymerization via NAM

This section provides a robust, field-proven protocol for the synthesis of poly(L-valine) with a targeted degree of polymerization. The methodology is designed as a self-validating system, where successful execution is confirmed by the resulting polymer's characteristics.

Causality in Experimental Design

-

Monomer Purity is Critical: The synthesis of NCAs often uses phosgene or its equivalents, which can leave residual acidic impurities like HCl[3][5]. These impurities can protonate amine initiators or chain ends, inhibiting or terminating the polymerization[5]. Therefore, recrystallization of the (S)-4-Isopropyloxazolidine-2,5-dione monomer until it is free of chloride is a non-negotiable prerequisite for controlled polymerization.

-

Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is selected for its ability to dissolve the monomer and the growing polypeptide chain, preventing precipitation. Its anhydrous nature is crucial, as water readily hydrolyzes the NCA ring and terminates growing chains[6][7].

-

Initiator Stoichiometry: n-Hexylamine is a standard primary amine initiator. The molecular weight of the final polypeptide is directly controlled by the initial monomer-to-initiator ([M]/[I]) ratio. This stoichiometric control is the hallmark of a "living" polymerization.

-

Reaction Monitoring: Fourier-Transform Infrared (FTIR) Spectroscopy is the most direct method for monitoring the reaction's progress. The disappearance of the characteristic anhydride C=O stretching bands at ~1850 cm⁻¹ and ~1790 cm⁻¹ provides a real-time indication of monomer consumption.

Step-by-Step Methodology

Self-Validation Through Data Analysis

The success of the controlled polymerization is validated by analyzing the resulting polymer. Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). For a controlled "living" polymerization, there should be a linear relationship between the theoretical Mn (calculated from the [M]/[I] ratio) and the experimental Mn, with a PDI value typically below 1.2.

| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |

| Target [M]/[I] Ratio | 25 | 50 | 100 |

| Theoretical Mn ( g/mol ) | 2,578 | 5,056 | 10,012 |

| Experimental Mn (GPC) | ~2,600 | ~5,100 | ~10,200 |

| Polydispersity Index (PDI) | < 1.15 | < 1.15 | < 1.20 |

| Note: Theoretical Mn = ([M]/[I] × MW of Valine) + MW of Initiator. Data are representative. |

A close match between theoretical and experimental molecular weights, coupled with a low PDI, provides strong evidence that the polymerization proceeded via the intended Normal Amine Mechanism with minimal chain-termination side reactions.

Conclusion

The ring-opening of (S)-4-Isopropyloxazolidine-2,5-dione is a nuanced process governed by the interplay between the inherent reactivity of the NCA ring and the chosen reaction conditions, particularly the initiator. While multiple mechanistic pathways exist, the Normal Amine Mechanism offers a superior level of control, enabling the synthesis of well-defined poly(L-valine) with predictable molecular weights and low polydispersity. For professionals in drug development and materials science, mastering this control is essential. It allows for the rational design of polypeptide-based materials where structure dictates function, unlocking advanced applications in biomedicine and beyond. The future of this field will likely focus on developing even faster and more robust catalytic systems that are tolerant to a wider range of functional groups and reaction conditions[8][9][10].

References

-

A. L. S. Santos, J. R. L. R. M. Coimbra, and J. F. J. Coelho. (2019). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI Polymers, 11(4), 551. [Link]

-

T. P. Richardson, A. M. D. Paraskos, and J. M. B. E. Bailey. (2018). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online, 47(1), 1-6. [Link]

-

Z. Song, H. Han, S. Wang, and J. Cheng. (2020). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols, 15, 3425–3443. [Link]

-

Wikipedia contributors. (2023). Amino acid N-carboxyanhydride. Wikipedia, The Free Encyclopedia. [Link]

-

S. Wang, Z. Song, and J. Cheng. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS, 116(22), 10668-10673. [Link]

-

J. Cheng and T. J. Deming. (2012). Synthesis of polypeptides by ring-opening polymerization of α-amino acid N-carboxyanhydrides. PubMed, 310, 1-26. [Link]

-

J. Cheng and T. J. Deming. (2011). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois Urbana-Champaign. [Link]

-

T. P. Richardson, A. M. D. Paraskos, and J. M. B. E. Bailey. (2017). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online, 47(1). [Link]

-

A. Kuroyanagi, T. Fukuda, and H. Uyama. (2017). Controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids. Polymer Chemistry, 8(39), 6074-6081. [Link]

-

H. Soria-Carrera, J. Munárriz, P. Romero, J. M. de la Fuente, and R. Martín-Rapún. (2023). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ResearchGate. [Link]

-

Y. Wu, K. Chen, M. Chen, J. Wang, M. Zhou, X. Chen, and R. Liu. (2022). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. [Link]

-

J. Cheng, J. W. Ziller, and T. J. Deming. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. University of Illinois Urbana-Champaign. [Link]

-

S. Protar, C. Le Vaillant, and J. P. Ebran. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. ACS Publications, 23(16), 11139–11144. [Link]

-

H. Soria-Carrera, J. Munárriz, P. Romero, J. M. de la Fuente, and R. Martín-Rapún. (2023). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ChemRxiv. [Link]

-

G. Roda, S. Gazzola, and G. M. Facchetti. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI. [Link]

- H. Lu and J. Cheng. (2018).

-

A. Aliferis, T. G. G. and N. Hadjichristidis. (2004). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events. Biomacromolecules, 5(5), 1653-1656. [Link]

-

K. Chen, Y. Wu, M. Chen, J. Wang, M. Zhou, X. Chen, and R. Liu. (2024). Cationic Catalysts as a New Strategy to Catalyze N-Carboxyanhydrides Polymerization. ACS Central Science. [Link]

-

J. Ashenhurst. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. tandfonline.com [tandfonline.com]

- 4. books.rsc.org [books.rsc.org]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

safety and handling precautions for (S)-4-Isopropyloxazolidine-2,5-dione

An In-Depth Technical Guide to the Safe Handling of (S)-4-Isopropyloxazolidine-2,5-dione (L-Valine N-Carboxyanhydride)

Introduction

(S)-4-Isopropyloxazolidine-2,5-dione, also widely known by its synonym L-Valine N-carboxyanhydride (NCA), is a critical chiral intermediate in modern organic synthesis.[1] Its structural rigidity and defined stereocenter make it an invaluable building block for the synthesis of peptides and complex, biologically active molecules.[1] However, its utility in research and drug development is matched by a specific hazard profile that necessitates rigorous safety and handling protocols. As an N-carboxyanhydride, the compound exhibits inherent reactivity, particularly towards moisture, and presents physiological hazards that must be managed to ensure operator safety and experimental integrity.

This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures for (S)-4-Isopropyloxazolidine-2,5-dione. It is designed for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the risks and to promote a culture of safety and scientific excellence.

Section 1: Hazard Identification and Physicochemical Properties

A foundational understanding of a compound's properties is the first step in safe handling. (S)-4-Isopropyloxazolidine-2,5-dione is a solid material that can create airborne dust, posing an inhalation risk.[1][2] Its classification under the Globally Harmonized System (GHS) dictates the necessary precautions.

Table 1: GHS Hazard Classification [3]

| Hazard Class | Hazard Code | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |

The signal word associated with this compound is "Warning".[2] The primary hazards are direct contact-related (skin and eye irritation), ingestion toxicity, and respiratory tract irritation from airborne particles.[2][3]

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 24601-74-9[4] |

| Molecular Formula | C₆H₉NO₃[4] |

| Molecular Weight | 143.14 g/mol [4] |

| Appearance | Colorless to pale beige solid/crystalline powder[1][5] |

| Melting Point | 70-73 °C[5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol[1] |

A critical, unlisted hazard is its reactivity. As an N-carboxyanhydride, it is highly susceptible to hydrolysis and polymerization upon contact with water or moisture, which can affect product purity and potentially lead to pressure buildup in sealed containers if moisture is present.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a combination of robust engineering controls and appropriate personal protective equipment. This hierarchy of controls is fundamental to laboratory safety.[6]

Engineering Controls

The primary engineering control for handling (S)-4-Isopropyloxazolidine-2,5-dione is a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood's constant airflow protects the operator from inhaling airborne dust and prevents the contamination of the laboratory environment. All manipulations, including weighing, transferring, and adding to reaction vessels, must be performed within the hood.[8]

Furthermore, the laboratory must be equipped with easily accessible safety showers and eyewash stations as a contingency for accidental large-scale exposure.[2]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard.[6] The selection of PPE must be deliberate and based on the specific risks posed by the compound.

-

Eye and Face Protection : Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[2][9] This is to protect against accidental splashes or contact with airborne powder.

-

Skin Protection :

-

Gloves : Chemical-resistant gloves must be worn at all times.[2] Inspect gloves for any signs of degradation or puncture before use.[2] Employ proper glove removal technique to avoid contaminating the skin.[2] After handling, dispose of the gloves in accordance with chemical waste procedures and wash hands thoroughly.[2]

-

Lab Coat/Gown : A clean, long-sleeved lab coat or a disposable gown made of a low-permeability fabric should be worn to protect the skin and personal clothing.[10][11]

-

-

Respiratory Protection : Under normal conditions of use within a chemical fume hood, respiratory protection is not required.[12] However, in situations where the ventilation is inadequate or if a large spill occurs, an N95-rated (or higher) particulate respirator should be used to prevent inhalation of dust.[6][13]

Section 3: Protocols for Safe Handling and Storage

Methodical and cautious handling is paramount. The following protocols are designed to minimize risk during routine laboratory operations.

General Handling Precautions

Always work within a designated area inside a chemical fume hood to prevent cross-contamination.[8] Avoid any actions that could generate dust, such as vigorous scraping or dropping the material from a height.[2] Use tools (spatulas, etc.) that are clean, dry, and compatible with the reagent. Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[14]

Step-by-Step Handling Protocol for Reaction Setup

-

Preparation : Before handling the compound, ensure all required PPE is correctly worn. Decontaminate the workspace inside the fume hood.

-

Equilibration : If the compound has been stored at a low temperature, allow the sealed container to warm to room temperature before opening.[15] This prevents condensation of atmospheric moisture onto the cold solid, which would cause hydrolysis.

-

Weighing and Transfer : Conduct all weighing and transfer operations on a clean, dry surface within the fume hood. Use a clean, dry spatula for transfers.

-

Addition to Reaction : Add the solid to the reaction vessel slowly and carefully to avoid splashing or creating dust clouds.

-

Closure : Once the transfer is complete, securely close the container of (S)-4-Isopropyloxazolidine-2,5-dione.

-

Cleanup : Clean any residual dust from the spatula and weighing vessel with a suitable solvent and dispose of the cleaning materials as hazardous waste. Decontaminate the work area.

-

Post-Handling : Remove gloves and other disposable PPE, disposing of them in the appropriate hazardous waste stream. Wash hands thoroughly with soap and water.[2]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

-

Short-Term Storage : For brief periods, the compound can be stored at room temperature, provided it is in a tightly sealed container in a dry, well-ventilated area.[2][16]

-

Long-Term Storage : For extended periods, storage at -20°C is recommended to minimize degradation.[4] Some suppliers may recommend 2-8°C.[2] Always follow the storage temperature indicated on the product label.

-

Atmosphere : The key to successful storage is the exclusion of moisture.[4] The container must be tightly sealed. Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice to protect this moisture-sensitive compound.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow for safely managing (S)-4-Isopropyloxazolidine-2,5-dione from receipt to final disposal.

Caption: Workflow for (S)-4-Isopropyloxazolidine-2,5-dione from receipt to disposal.

Section 4: Emergency and First Aid Procedures

Preparedness for accidents is a critical component of laboratory safety.

Accidental Release Measures (Spills)

For a small dry spill:

-

Ensure proper PPE is worn, including respiratory protection if necessary.[2]

-

Avoid breathing the dust.[2]

-

Carefully sweep or vacuum the material and place it into a suitable, labeled, and sealed container for chemical waste disposal.[2] Avoid actions that generate dust.

-

Do not allow the spilled material to enter drains or waterways.[2]

-

Clean the affected area thoroughly.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to attending medical personnel.[2]

-

If Inhaled : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]

-

In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Consult a physician if irritation persists.[2]

-

In Case of Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[7]

-

If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][14]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]

-

Unsuitable Media : Do not use a strong water jet, as it may scatter the material.[2]

-

Specific Hazards : Combustion of this material will produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2] Vapors may be heavier than air and could form explosive mixtures with air upon intense heating.[7]

-

Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]

Section 5: Disposal Considerations

(S)-4-Isopropyloxazolidine-2,5-dione and any materials contaminated with it must be treated as hazardous chemical waste.[2]

-

Unused Product : Dispose of unused or expired material in its original container or a suitable, labeled waste container.

-

Contaminated Materials : All contaminated items, including gloves, weigh boats, paper towels, and empty containers, must be disposed of as hazardous waste.

-

Regulatory Compliance : All waste disposal must be conducted in strict accordance with local, state, and national environmental regulations.[2] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office. The substance and its packaging should be incinerated by a licensed facility.[2]

References

-

Valsynthese SA. (2016, January 6). Material Safety Data Sheet (S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE. [Link]

-

ChemBK. (S)-4-Isopropyloxazolidine-2,5-dione - Introduction. [Link]

-

Angene Chemical. (2025, July 31). Safety Data Sheet. [Link]

-

PubChem. 4-Isopropyloxazolidine-2,5-dione. [Link]

-

Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

-

MDPI. (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. [Link]

-

Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

-

University of Texas at Austin. Anslyn Group Safety Manual. [Link]

-

Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

-

PubMed Central. Safe handling of hazardous drugs. [Link]

-

POGO. Personal Protective Equipment - POGO Satellite Manual. [Link]

-

LookChem. Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. valsynthese.ch [valsynthese.ch]

- 3. 4-Isopropyloxazolidine-2,5-dione | C6H9NO3 | CID 102885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone | lookchem [lookchem.com]

- 6. pppmag.com [pppmag.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]